molecular formula C13H26N2O2S B13029024 tert-Butyl propyl(2-(thietan-3-ylamino)ethyl)carbamate

tert-Butyl propyl(2-(thietan-3-ylamino)ethyl)carbamate

Cat. No.: B13029024
M. Wt: 274.43 g/mol
InChI Key: YVKIQVVNMYKXLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl isocyanate with a propylamine derivative containing a thietan-3-yl group. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thietan-3-yl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H26N2O2S

Molecular Weight

274.43 g/mol

IUPAC Name

tert-butyl N-propyl-N-[2-(thietan-3-ylamino)ethyl]carbamate

InChI

InChI=1S/C13H26N2O2S/c1-5-7-15(12(16)17-13(2,3)4)8-6-14-11-9-18-10-11/h11,14H,5-10H2,1-4H3

InChI Key

YVKIQVVNMYKXLV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCNC1CSC1)C(=O)OC(C)(C)C

Origin of Product

United States

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